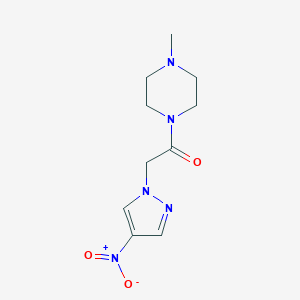
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and contains a nitro group and a pyrazole ring in its structure. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the inhibition of PKC by binding to its regulatory domain. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in laboratory experiments has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Additionally, its neuroprotective effects could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, its anti-inflammatory effects could be investigated in the context of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a valuable tool for scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Its use in laboratory experiments has several advantages, but also some limitations. There are several future directions for its use in scientific research, including the development of more potent and selective PKC inhibitors and the investigation of its potential as an anticancer and neuroprotective agent.
Synthesis Methods
The synthesis of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
Product Name |
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine |
|---|---|
Molecular Formula |
C10H15N5O3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-2-4-13(5-3-12)10(16)8-14-7-9(6-11-14)15(17)18/h6-7H,2-5,8H2,1H3 |
InChI Key |
LRXUTGAYOKMMOI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)

